molecular formula C23H26ClN3O3S B11219949 N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11219949
M. Wt: 460.0 g/mol
InChI Key: RFOBTFSSMXJEAO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl chain, and a benzoxadiazocine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxadiazocine core through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl group and the methoxypropyl chain through substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include other benzoxadiazocine derivatives and compounds with similar functional groups, such as:

  • N-(4-chlorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide
  • N-(4-bromophenyl)-3-(3-methoxypropyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26ClN3O3S

Molecular Weight

460.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-(3-methoxypropyl)-4,9-dimethyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C23H26ClN3O3S/c1-14-5-10-18-17(13-14)20-19(21(28)25-16-8-6-15(24)7-9-16)23(2,30-18)27(22(31)26-20)11-4-12-29-3/h5-10,13,19-20H,4,11-12H2,1-3H3,(H,25,28)(H,26,31)

InChI Key

RFOBTFSSMXJEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(C(C2NC(=S)N3CCCOC)C(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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